REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8](=O)[CH2:9][O:10][CH3:11])=[CH:4][CH:3]=1.[BH4-].[Na+].[NH3:17]>>[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH:8]([NH2:17])[CH2:9][O:10][CH3:11])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCC(COC)=O)C=C1
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
add molecular sieves (1 g)
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to 0° C.
|
Type
|
STIRRING
|
Details
|
and stir the mixture at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter the mixture through a Celite® plug
|
Type
|
WASH
|
Details
|
rinse with MeOH
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the collected filtrate
|
Type
|
DISSOLUTION
|
Details
|
dissolve in DCM
|
Type
|
WASH
|
Details
|
and wash with saturated aqueous NaHCO3 solution
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the mixture via SCX column
|
Type
|
WASH
|
Details
|
eluting with 7N NH3/MeOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OCC(COC)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: PERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |